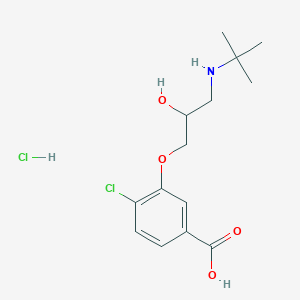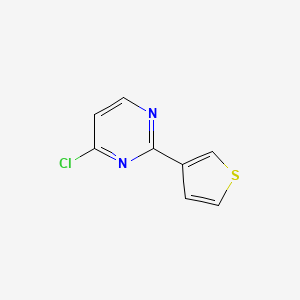
4-Chloro-2-(thiophen-3-YL)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(thiophen-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position and a thiophene ring at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(thiophen-3-yl)pyrimidine typically involves the reaction of 2-thiophen-3-ylpyrimidine with a chlorinating agent. One common method includes the use of phosphorus oxychloride (POCl3) as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(thiophen-3-yl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Coupling Reactions: The compound can undergo Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Electrophilic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of catalysts.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N) in solvents such as tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Electrophilic Substitution: Formation of halogenated or nitrated thiophene derivatives.
Coupling Reactions: Formation of biaryl or aryl-alkene compounds.
Scientific Research Applications
4-Chloro-2-(thiophen-3-yl)pyrimidine has diverse applications in scientific research, including:
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biology
Biological Probes: Employed in the design of molecular probes for studying biological processes.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry
Corrosion Inhibitors: Used in the formulation of corrosion inhibitors for metal protection.
Insecticides: Incorporated into the synthesis of insecticidal compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(thiophen-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to modulate biological responses.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(thiophen-3-yl)pyrimidine
- 4-Chloro-2-(furan-3-yl)pyrimidine
- 4-Chloro-2-(pyridin-3-yl)pyrimidine
Uniqueness
4-Chloro-2-(thiophen-3-yl)pyrimidine is unique due to the presence of both a chlorine atom and a thiophene ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in different fields.
Properties
Molecular Formula |
C8H5ClN2S |
|---|---|
Molecular Weight |
196.66 g/mol |
IUPAC Name |
4-chloro-2-thiophen-3-ylpyrimidine |
InChI |
InChI=1S/C8H5ClN2S/c9-7-1-3-10-8(11-7)6-2-4-12-5-6/h1-5H |
InChI Key |
VNPAXRHTXOAAJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1Cl)C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Methylsulfanyl)methyl]-6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353055.png)
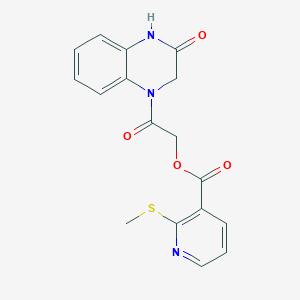

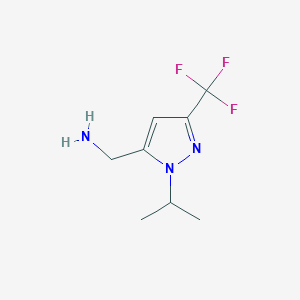
![2-(2-(2-Chloro-3-(2-(1,1-dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate](/img/structure/B13353076.png)
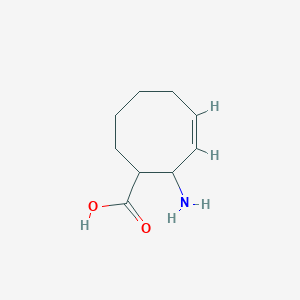
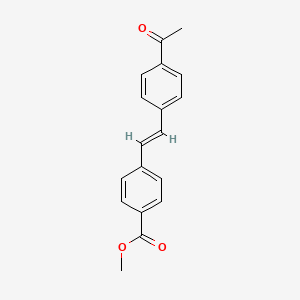
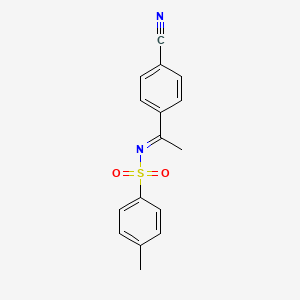
![1-(3-(Aminomethyl)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B13353101.png)
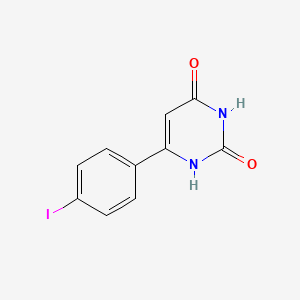
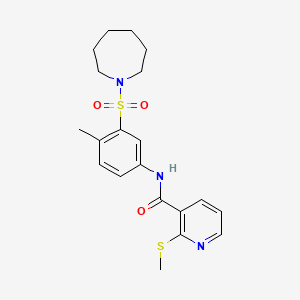
![Isopropyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13353142.png)
